molecular formula C9H6BrN3O B2417625 4-(5-Bromopyridin-2-yl)-1H-pyrimidin-6-one CAS No. 2023299-27-4

4-(5-Bromopyridin-2-yl)-1H-pyrimidin-6-one

Cat. No.: B2417625
CAS No.: 2023299-27-4
M. Wt: 252.071
InChI Key: QJGMRDLKWXQUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromopyridin-2-yl)-1H-pyrimidin-6-one is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of bromine in the pyridine ring enhances its reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-2-yl)-1H-pyrimidin-6-one typically involves the bromination of 2-pyridylpyrimidine derivatives. One common method includes the reaction of 2-pyridylpyrimidine with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-2-yl)-1H-pyrimidin-6-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) with a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(5-Bromopyridin-2-yl)-1H-pyrimidin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-yl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromopyrimidin-2-yl)morpholine
  • 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol
  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

4-(5-Bromopyridin-2-yl)-1H-pyrimidin-6-one is unique due to its dual pyridine and pyrimidine rings, which confer distinct chemical and biological properties. Its bromine atom enhances its reactivity, making it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

4-(5-bromopyridin-2-yl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-6-1-2-7(11-4-6)8-3-9(14)13-5-12-8/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGMRDLKWXQUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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